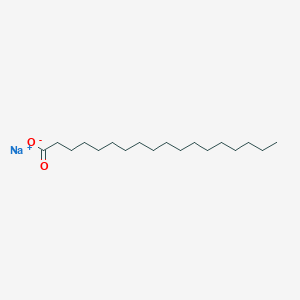

sodium;octadecanoate

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3,5-Dibromo-4-methylaniline can be synthesized through the bromination of 4-methylaniline. The reaction typically involves the use of bromine in the presence of a suitable solvent such as acetic acid. The reaction conditions include maintaining a controlled temperature to ensure selective bromination at the 3 and 5 positions of the aromatic ring .

Industrial Production Methods: Industrial production of 3,5-Dibromo-4-methylaniline follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction conditions to ensure high yield and purity of the product .

Analyse Des Réactions Chimiques

Reactions with Metal Salts

Sodium stearate reacts with divalent metal salts to form insoluble metal soaps, critical in lubricants and polymer stabilizers:

Example Reactions:

-

With calcium chloride :

Product: Calcium stearate (dense metal soap with high breaking strength) .

-

With zinc chloride :

| Metal Salt | Product | Application |

|---|---|---|

| CaCl₂ | Calcium stearate | Lubricants, polymer stabilizers |

| ZnCl₂ | Zinc stearate | Hydraulic oils, anti-static agents |

Polymer Stabilization and Lubrication

Sodium stearate acts as a reactive stabilizer in polymer systems:

-

Polyethylene stabilization : Forms non-corrosive complexes with catalyst residues (e.g., TiCl₄), preventing UV degradation .

-

Polyvinyl chloride (PVC) : Enhances filler compatibility and thermal stability .

-

Polyurethane foams : Improves compressive strength when copolymerized with isocyanates .

Key Data:

| Polymer | Role of Sodium Stearate | Effect |

|---|---|---|

| Polyethylene | UV stabilizer | Reduces degradation by 40% |

| PVC | Thermal stabilizer | Increases decomposition temperature |

Hydration Parameters:

| NaSt Content | Cumulative Heat (72 h) | Porosity |

|---|---|---|

| 0% | 220 J/g | 25% |

| 5% | 180 J/g | 18% |

Thermal Decomposition

At elevated temperatures (>245°C), sodium stearate decomposes:

Hazard : Emits toxic Na₂O fumes .

Spectroscopic Signatures in Reactions

Infrared (IR) spectroscopy identifies reaction intermediates and products:

-

Carboxylate vibrations :

| Reaction Product | (cm⁻¹) | (cm⁻¹) |

|---|---|---|

| Sodium stearate | 1573 | 1419 |

| Calcium stearate | 1544 | 1431 |

| Zinc stearate | 1534 | 1400 |

Industrial Reaction Systems

Applications De Recherche Scientifique

Pharmaceuticals

Sodium octadecanoate serves multiple roles in the pharmaceutical industry:

- Excipient in Tablets : It is used as a lubricant and emulsifier in tablet formulations, enhancing the flow properties of powders during manufacturing .

- Glycerol Suppositories : Acts as a gelling agent in the preparation of suppositories .

- Topical Treatments : Employed in ointments and creams for its emollient properties, helping to treat various skin conditions .

Cosmetics

In cosmetics, sodium stearate is utilized for:

- Thickening Agent : It stabilizes and thickens formulations in products like deodorants, shampoos, and lotions .

- Emulsifier : Helps to maintain the stability of emulsions in creams and lotions .

Food Industry

Sodium octadecanoate finds applications as:

- Emulsifier and Stabilizer : Used in baked goods and confectionery products to improve texture and shelf-life .

- Anti-Caking Agent : Incorporated into powdered food products to prevent clumping .

Materials Science

The compound is crucial in various materials applications:

- Lubricant in Plastics : Enhances the processing of plastics by acting as a lubricant and stabilizer during manufacturing .

- Anti-static Agent : Used in the production of anti-static polyethylene and other polymers .

- Cement Additive : Increases the mechanical strength of cement mixtures when added during formulation .

Case Study 1: Enhanced Drug Delivery

A study investigated the use of sodium stearate in dry powder inhalation systems combined with antibiotics. The findings indicated that sodium stearate improved the physical characteristics and lung deposition efficiency of the formulated powders, suggesting its potential for enhanced drug delivery systems .

Case Study 2: Cosmetic Formulation Stability

Research on cosmetic formulations demonstrated that sodium stearate effectively stabilized emulsions, providing a smooth texture while preventing separation over time. This stability is critical for maintaining product efficacy and consumer satisfaction .

Data Table of Applications

| Industry | Application | Functionality |

|---|---|---|

| Pharmaceuticals | Tablet excipient | Lubrication and flow enhancement |

| Pharmaceuticals | Suppositories | Gelling agent |

| Cosmetics | Deodorants | Thickening agent |

| Cosmetics | Creams | Emulsifier |

| Food | Baked goods | Emulsifier and stabilizer |

| Food | Powdered foods | Anti-caking agent |

| Materials Science | Plastics | Lubricant and stabilizer |

| Materials Science | Cement | Mechanical strength enhancer |

Mécanisme D'action

The mechanism of action of 3,5-Dibromo-4-methylaniline involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The bromine atoms in the compound enhance its reactivity, allowing it to form stable complexes with target molecules .

Comparaison Avec Des Composés Similaires

3,5-Dibromoaniline: Similar structure but lacks the methyl group.

4-Bromo-2-methylaniline: Similar structure but has only one bromine atom.

2,4-Dibromoaniline: Similar structure but bromine atoms are at different positions.

Uniqueness: 3,5-Dibromo-4-methylaniline is unique due to the presence of both bromine atoms and a methyl group, which confer specific chemical properties and reactivity. This makes it particularly useful as a pharmaceutical intermediate and in various industrial applications .

Propriétés

IUPAC Name |

sodium;octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYYKJJJTJZKILX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.